molecular formula C26H19N3O2 B13145411 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione CAS No. 88653-17-2

1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione

Cat. No.: B13145411
CAS No.: 88653-17-2
M. Wt: 405.4 g/mol
InChI Key: BFDGONROWBAUDI-UHFFFAOYSA-N
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Description

1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is a chemical compound known for its vibrant blue color and is commonly referred to as Solvent Blue 68 . It is an anthraquinone derivative, which is a class of compounds widely used in dyes and pigments due to their stability and intense coloration.

Preparation Methods

The synthesis of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione typically involves the reaction of 1-amino-4-hydroxyanthracene-9,10-dione with aniline in the presence of boric acid . This condensation reaction yields the desired product, which can be further purified using standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

88653-17-2

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

1-amino-4-(4-anilinoanilino)anthracene-9,10-dione

InChI

InChI=1S/C26H19N3O2/c27-21-14-15-22(24-23(21)25(30)19-8-4-5-9-20(19)26(24)31)29-18-12-10-17(11-13-18)28-16-6-2-1-3-7-16/h1-15,28-29H,27H2

InChI Key

BFDGONROWBAUDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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